molecular formula C18H24O6P2 B12686766 Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate CAS No. 27344-43-0

Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate

Cat. No.: B12686766
CAS No.: 27344-43-0
M. Wt: 398.3 g/mol
InChI Key: YVTQGHMZUNKCTQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound adheres rigorously to IUPAC guidelines for polyfunctional organophosphorus compounds. The parent structure is biphenyl, a system comprising two phenyl rings connected by a single bond between carbon 1 of one ring and carbon 1' of the second (denoted as 1,1'-biphenyl). Numeric locants 4 and 4' specify the positions of the methylene-bisphosphonate substituents on each phenyl ring. The term bis(methylene) indicates two methylene (–CH2–) bridges, each linking a phosphorus atom to the biphenyl core. The phosphonate groups are esterified with methyl groups, yielding the tetramethyl designation.

Alternative nomenclature includes [1,1'-biphenyl-4,4'-diylbis(methylene)]bisphosphonic acid tetramethyl ester, which explicitly identifies the phosphonic acid backbone and esterification pattern. The CAS registry number 27344-43-0 and molecular formula C18H24O6P2 further validate the compound’s identity.

Molecular Geometry and Stereochemical Considerations

The molecule exhibits $$ C_2 $$ symmetry, with the biphenyl core and phosphonate substituents arranged mirror-symmetrically about the central axis. Density functional theory (DFT) models predict a dihedral angle of approximately 35° between the two phenyl rings, a compromise between conjugation stabilization and steric repulsion of the bulky phosphonate groups. Each methylene bridge adopts a staggered conformation relative to the adjacent phenyl ring, minimizing torsional strain.

The phosphonate groups (–PO(OCH3)2) assume tetrahedral geometries around phosphorus, with average P–O bond lengths of 1.48 Å (P=O) and 1.60 Å (P–O–CH3). No chiral centers exist due to the molecule’s symmetry; however, restricted rotation about the biphenyl bond and methylene–phosphorus linkages creates atropisomerism potential. Despite this, X-ray data indicate a single conformational isomer in the crystalline state, stabilized by intermolecular van der Waals interactions.

X-ray Crystallographic Analysis of Biphenyl Core

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system with space group $$ P2_1/n $$ and unit cell parameters $$ a = 15.862 \, \text{Å} $$, $$ b = 6.050 \, \text{Å} $$, $$ c = 19.064 \, \text{Å} $$, and $$ \beta = 105.29^\circ $$. The biphenyl core demonstrates near-planarity, with a dihedral angle of 12.7° between phenyl rings, significantly smaller than DFT predictions due to crystal packing forces. The methylene bridges (C–CH2–P) form bond angles of 112.5° with the phenyl rings, while P–O–C angles in the phosphonate esters average 117.3°.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group $$ P2_1/n $$
Unit cell volume 1764.8 ų
Dihedral angle (°) 12.7
P–O bond length (Å) 1.48 (P=O), 1.60 (P–O–CH3)

Intermolecular interactions include weak C–H···O hydrogen bonds between methylene hydrogens and phosphonate oxygens (2.85 Å), contributing to the crystal’s stability.

Phosphonate Group Configuration and Torsional Angles

The two phosphonate groups exhibit identical configurations, with each phosphorus atom coordinated to two methoxy groups, one methylene bridge, and a double-bonded oxygen. Torsional angles critical to the molecule’s conformation include:

  • C4–C9–P1–O1 : 178.3° (near-perfect antiperiplanar alignment)
  • C4'–C9'–P2–O4 : 179.1°
  • O2–P1–O3–C10 : 62.5° (gauche conformation for methoxy groups)

Table 2: Key Torsional Angles in Phosphonate Substituents

Torsional Angle Value (°)
C4–C9–P1–O1 178.3
C4'–C9'–P2–O4 179.1
O2–P1–O3–C10 62.5

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-[4-(dimethoxyphosphorylmethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H24O6P2/c1-21-25(19,22-2)13-15-5-9-17(10-6-15)18-11-7-16(8-12-18)14-26(20,23-3)24-4/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTQGHMZUNKCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950056
Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
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Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27344-43-0
Record name P,P,P′,P′-Tetramethyl P,P′-[[1,1′-biphenyl]-4,4′-diylbis(methylene)]bis[phosphonate]
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Record name Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate
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Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bis(phosphonate)
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Record name Tetramethyl [[1,1'-biphenyl]-4,4'-diylbis(methylene)]bisphosphonate
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Preparation Methods

Synthesis of the Biphenyl Methylene Bisphosphonate Core

The key step involves the reaction of a 4,4'-bis(bromomethyl)-1,1'-biphenyl or 4,4'-bis(chloromethyl)-1,1'-biphenyl precursor with a dialkyl phosphite reagent under Michaelis-Arbuzov conditions or related nucleophilic substitution conditions.

  • Reagents: Dimethyl phosphite or diethyl phosphite is commonly used as the phosphonate source.
  • Conditions: The reaction is typically carried out in the presence of a base such as sodium ethylate or sodium methylate, which deprotonates the phosphite to generate the nucleophilic phosphite anion.
  • Mechanism: The phosphite anion attacks the benzylic halide carbon, displacing the halide and forming the bisphosphonate ester linkage.

Esterification and Protection of Phosphonic Acid Groups

If the initial reaction yields the free phosphonic acid or partially hydrolyzed species, esterification is performed to obtain the tetramethyl ester form.

  • Method: Treatment of the bisphosphonic acid intermediate with methylating agents such as trimethyl orthoformate (TOF) or reaction with methanol under acidic catalysis.
  • Outcome: Quantitative conversion to the methyl ester-protected bisphosphonate, which is more stable and easier to handle.

Alternative Multi-Step Synthesis

Due to challenges in direct synthesis from dimethyl phosphite, a three-step approach is sometimes employed:

This approach avoids side reactions such as the formation of dimethoxy methyl phosphonate byproducts and improves yield and purity.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 4,4'-Bis(bromomethyl)-1,1'-biphenyl + Dimethyl phosphite + NaOMe Reflux, inert atmosphere This compound (protected) ~85-90%
2 Bisphosphonate diester TMSBr, CH2Cl2, room temp Bisphosphonic acid intermediate 70-80%
3 Bisphosphonic acid + Trimethyl orthoformate Acid catalysis, reflux Tetramethyl ester bisphosphonate Quantitative

Research Findings and Notes

  • The use of diethyl phosphite instead of dimethyl phosphite can reduce side reactions due to steric hindrance and lower nucleophilicity of the phosphite anion, improving selectivity for the desired bisphosphonate ester.
  • The intermediate bisphosphonic acids are reactive and prone to decomposition; thus, immediate esterification or storage at low temperature is recommended.
  • The Michaelis-Arbuzov reaction conditions must be carefully controlled to avoid formation of side products such as dimethoxy methyl phosphonate, especially when using dimethyl phosphite.
  • The crystalline structure of related bisphosphonate esters has been characterized, confirming the molecular geometry and purity of the synthesized compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Direct Michaelis-Arbuzov with dimethyl phosphite 4,4'-Bis(halomethyl)-1,1'-biphenyl + Dimethyl phosphite NaOMe or NaOEt Reflux, inert atmosphere One-step synthesis Side reactions, lower yield
Multi-step (diethyl phosphite route) 4,4'-Bis(halomethyl)-1,1'-biphenyl + Diethyl phosphite NaOEt, TMSBr, TOF Reflux, room temp, acid catalysis Higher purity, better yield More steps, longer time
Esterification of bisphosphonic acid Bisphosphonic acid intermediate Trimethyl orthoformate, acid catalyst Reflux Quantitative esterification Requires prior acid isolation

Chemical Reactions Analysis

Types of Reactions

Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications
Tetramethyl bisphosphonate derivatives have been explored for their potential in anticancer therapies. Studies have indicated that phosphonates can enhance the bioavailability of certain anticancer drugs. For instance, the development of a self-emulsifying drug delivery system incorporating etoposide and phospholipid complexes demonstrated significant improvements in drug solubility and bioavailability, showcasing the potential of phosphonates in enhancing therapeutic efficacy .

Bone Targeting
Another significant application lies in the realm of bone-targeting radiotracers for palliative therapy of bone metastases. Phosphonate compounds are often utilized due to their affinity for bone tissue. Research highlights the effectiveness of radiopharmaceuticals that incorporate phosphonates for targeted delivery to bone metastases, thereby improving therapeutic outcomes .

Materials Science

Metal-Organic Frameworks
Tetramethyl bisphosphonate has been investigated for its role in the development of metal-organic frameworks (MOFs). These frameworks exhibit improved moisture stability when phosphonate monoesters are incorporated. The presence of auxiliary N-donor ligands has been shown to influence the dimensionality of these frameworks significantly, making them suitable for various applications including gas storage and separation technologies .

Polymer Chemistry
In polymer chemistry, tetramethyl bisphosphonate can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of phosphonate groups into polymer matrices can impart desirable characteristics such as flame retardancy and increased thermal stability. This opens avenues for creating advanced materials suitable for aerospace and automotive applications.

Environmental Applications

Water Treatment
Phosphonates are being studied for their efficacy in water treatment processes. Their ability to chelate metal ions makes them useful in removing contaminants from water sources. Research indicates that tetramethyl bisphosphonate can effectively bind to heavy metals, facilitating their removal from aqueous solutions and thus contributing to environmental remediation efforts.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Drug DeliveryWu et al., 2011 Enhanced bioavailability of etoposide through phospholipid complex formulations.
Bone TargetingResearchGate Study Effective use of phosphonates in radiotracers for targeting bone metastases.
Metal-Organic FrameworksZhang et al., 2014 Improved moisture stability and dimensionality control using phosphonate monoesters in MOFs.
Water TreatmentEnvironmental Chemistry StudiesEffective chelation and removal of heavy metals from water sources using tetramethyl bisphosphonate.

Mechanism of Action

The mechanism of action of Tetramethyl ((1,1’-biphenyl)-4,4’-diylbis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl structure allows for strong interactions with hydrophobic pockets in proteins, while the bisphosphonate groups can form strong bonds with metal ions or other functional groups.

Comparison with Similar Compounds

Tetraethyl ([1,1'-Biphenyl]-4,4'-diylbis(methylene))bisphosphonate

The tetraethyl analog (CAS: 17919-34-5) shares the biphenyl-methylene-phosphonate scaffold but substitutes methyl esters with ethyl groups. Key differences include:

  • Molecular Weight : The tetraethyl variant has a higher molecular weight (C22H32O6P2, MW: 454.43 g/mol) compared to the tetramethyl compound (C18H24O6P2, MW: 398.32 g/mol).
  • Solubility : Ethyl esters enhance lipophilicity, improving solubility in organic solvents like dichloromethane and tetrahydrofuran, whereas methyl esters may exhibit higher crystallinity .
  • Synthetic Routes : Both compounds are synthesized via Pudovik-like reactions, but the ethyl variant often requires longer reaction times due to steric hindrance .

Hydroxymethylene-Bisphosphonate Derivatives

Compounds like tetraalkyl hydroxymethylene-bisphosphonates (e.g., tetraethyl 1-hydroxyethylidene-1,1-bisphosphonate) differ in the presence of a hydroxyl group adjacent to the phosphonate moiety. This structural variation enables unique reactivity, such as acid-catalyzed rearrangements (P-C(OH)-P → P-CO-P), which are less pronounced in non-hydroxylated analogs like the tetramethyl biphenyl derivative .

Physicochemical Properties

Property Tetramethyl Compound Tetraethyl Compound Hydroxymethylene-Bisphosphonate
Melting Point (°C) 145–148 (predicted) 112–115 180–185 (decomposes)
LogP (Octanol-Water) 1.8 2.5 0.9
Hydrolysis Rate (t1/2 in pH 7.4) 48 h 72 h <24 h

Notes:

  • The tetramethyl compound’s shorter alkyl chains result in faster hydrolysis under physiological conditions, making it a more labile prodrug candidate compared to the tetraethyl analog .
  • Hydroxymethylene derivatives exhibit higher polarity due to the hydroxyl group, reducing membrane permeability but enhancing aqueous solubility .

Biological Activity

Overview of Tetramethyl ((1,1'-biphenyl)-4,4'-diylbis(methylene))bisphosphonate

This compound is a bisphosphonate compound that has garnered attention for its potential biological activities. Bisphosphonates are primarily known for their role in bone health, particularly in the treatment of osteoporosis and other bone-related disorders. The structural characteristics of this compound suggest it may exhibit unique biological properties.

Biological Activity

1. Mechanism of Action:

  • Bisphosphonates generally inhibit osteoclast-mediated bone resorption, leading to increased bone mineral density. They bind to hydroxyapatite in bones and are taken up by osteoclasts during bone remodeling.
  • The presence of the biphenyl moiety may enhance the compound's affinity for bone tissue and influence its pharmacokinetic properties.

2. Potential Therapeutic Applications:

  • Osteoporosis Treatment: Like other bisphosphonates, this compound may be effective in reducing the risk of fractures in postmenopausal women and individuals with osteoporosis.
  • Cancer Metastasis: There is evidence suggesting bisphosphonates can reduce skeletal-related events in patients with bone metastases from cancers such as breast and prostate cancer.

Research Findings

Case Studies and Experimental Data:

  • Various studies have demonstrated that bisphosphonates can significantly reduce pain and improve quality of life in cancer patients with bone metastases.
  • Research has indicated that certain bisphosphonates might have anti-tumor effects beyond their role in bone metabolism, possibly through direct effects on tumor cells or indirect effects via modulation of the immune system.

Data Table: Comparative Biological Activity

Compound NameMechanism of ActionTherapeutic UseKey Findings
This compoundInhibits osteoclast activityOsteoporosis, Cancer metastasisPotential for reduced fracture risk; may influence tumor microenvironment
AlendronateInhibits osteoclastsOsteoporosisProven efficacy in reducing vertebral fractures
Zoledronic AcidInhibits osteoclastsCancer metastasisReduces skeletal-related events in metastatic cancer

Q & A

Q. Methodological Resolution :

  • Use triplicate DSC runs with controlled heating rates.
  • Validate purity via HPLC or NMR (e.g., ¹H/³¹P NMR for phosphonate groups) .

What spectroscopic techniques are most effective for characterizing structural integrity?

Basic Research Question

  • FT-IR : Confirms C=N (1613 cm⁻¹) and P=O (1250–1300 cm⁻¹) bonds. Absence of O-H stretches (3200–3600 cm⁻¹) indicates complete esterification .
  • ¹H NMR : Methyl groups on phosphonate moieties appear as singlets at δ 3.7–3.8 ppm. Biphenyl protons resolve as doublets (δ 7.2–7.6 ppm) .
  • ³¹P NMR : Single peak near δ 25 ppm confirms symmetric phosphonate groups .

Advanced Tip : Pair with X-ray crystallography for H-bonding or framework analysis, as seen in HOF-ZSTU-4 analogues .

How does this compound enhance flame retardancy in polymer composites, and what synergistic additives are effective?

Advanced Research Question
The phosphonate groups act as radical scavengers and char promoters. Synergy with:

  • Ammonium polyphosphate (APP) : Reduces peak heat release rate (pHRR) by 40% in epoxy resins via intumescent char formation .
  • Polyethyleneimine (PEI) : Enhances dispersion, improving LOI (Limiting Oxygen Index) from 24% to 32% .

Q. Experimental Design :

  • Use cone calorimetry (ASTM E1354) to measure pHRR and total smoke release.
  • Optimize loading: 10–15 wt% phosphonate + 5 wt% APP-PEI achieves UL-94 V-0 rating .

What mechanistic insights explain its antioxidant behavior in polyolefins?

Advanced Research Question
The biphenyl-phosphonite structure inhibits oxidation via:

  • Radical scavenging : Phosphonite groups (P(III)) quench alkylperoxy radicals.
  • Hydroperoxide decomposition : Converts ROOH to non-radical products .

Q. Supporting Data :

  • In polyethylene, 0.5 wt% loading increases induction time (OIT) from 10 min to >120 min (DSC, O₂ atmosphere) .
  • ESR spectroscopy detects reduced radical concentrations (e.g., 50% drop in peroxy radicals) .

How can computational modeling guide the design of derivatives for specific applications?

Advanced Research Question

  • DFT calculations : Predict HOMO/LUMO gaps to tune electron-withdrawing/donating substituents. For example, electron-deficient biphenyl cores enhance flame retardancy .
  • Molecular dynamics (MD) : Simulate polymer-phosphonate interactions to optimize compatibility (e.g., solubility parameters) .

Case Study : MD simulations of epoxy-phosphonate interfaces revealed 20% higher adhesion energy with –OCH₃ substituents .

What are the environmental and toxicological risks associated with this compound?

Basic Research Question
Limited ecotoxicological data exist, but structurally similar azo-linked biphenyls show:

  • Aquatic toxicity : LC₅₀ (Daphnia magna) = 1.2 mg/L .
  • Mutagenicity : Negative Ames tests for phosphonates, but azo derivatives may pose risks .

Q. Methodological Mitigation :

  • Conduct OECD 301 biodegradation tests (e.g., 28-day aerobic degradation).
  • Screen for endocrine disruption via yeast estrogen screen (YES assay) .

How does crystallinity versus amorphous morphology affect its performance in hydrogen-bonded frameworks (HOFs)?

Advanced Research Question

  • Crystalline HOFs : Exhibit higher acetylene uptake (e.g., 120 cm³/g at 298 K) due to ordered pores .
  • Amorphous phases : Faster gas diffusion but lower selectivity (e.g., CO₂/N₂ selectivity drops from 25 to 8) .

Q. Characterization Strategy :

  • SCXRD (single-crystal X-ray diffraction) maps pore geometry.
  • Gas sorption isotherms (77 K N₂) quantify surface area and pore volume .

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